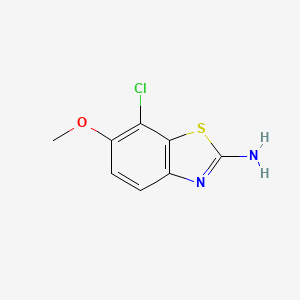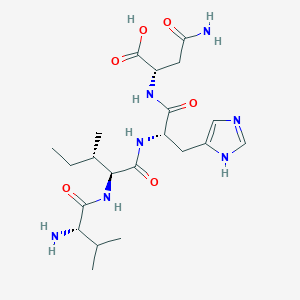
(+/-)-2-Bromopropionic-3,3,3-D3 acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-2-Bromopropionic-3,3,3-D3 acid is a deuterated analog of 2-bromopropionic acid, where the hydrogen atoms on the methyl group are replaced with deuterium
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-2-Bromopropionic-3,3,3-D3 acid typically involves the bromination of propionic-3,3,3-D3 acid. The reaction is carried out using bromine in the presence of a catalyst such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
化学反応の分析
Types of Reactions
(+/-)-2-Bromopropionic-3,3,3-D3 acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of propionic-3,3,3-D3 acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH). These reactions are typically carried out in aqueous or alcoholic solutions at moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives of propionic-3,3,3-D3 acid.
Oxidation Reactions: Products include deuterated carboxylic acids or ketones.
Reduction Reactions: The primary product is propionic-3,3,3-D3 acid.
科学的研究の応用
(+/-)-2-Bromopropionic-3,3,3-D3 acid has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics due to its deuterium labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and metabolic studies.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (+/-)-2-Bromopropionic-3,3,3-D3 acid involves its interaction with nucleophiles and electrophiles in chemical reactions. The presence of deuterium atoms affects the reaction kinetics and pathways due to the isotope effect. This compound can act as a substrate in enzymatic reactions, allowing researchers to study enzyme kinetics and mechanisms in detail.
類似化合物との比較
Similar Compounds
2-Bromopropionic acid: The non-deuterated analog of (+/-)-2-Bromopropionic-3,3,3-D3 acid.
2-Chloropropionic acid: Similar structure but with a chlorine atom instead of bromine.
2-Iodopropionic acid: Similar structure but with an iodine atom instead of bromine.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The isotope effect allows for detailed studies of reaction mechanisms and metabolic pathways, making it a valuable tool in both academic and industrial research.
特性
分子式 |
C3H5BrO2 |
|---|---|
分子量 |
155.99 g/mol |
IUPAC名 |
2-bromo-3,3,3-trideuteriopropanoic acid |
InChI |
InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/i1D3 |
InChIキー |
MONMFXREYOKQTI-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C(=O)O)Br |
正規SMILES |
CC(C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13838916.png)
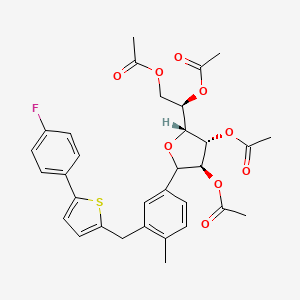
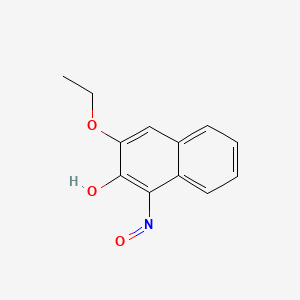

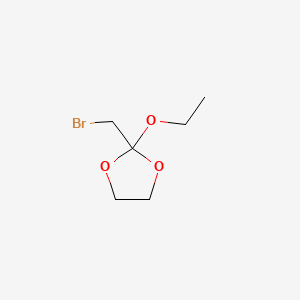

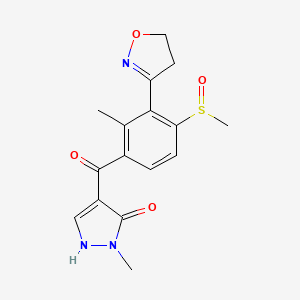

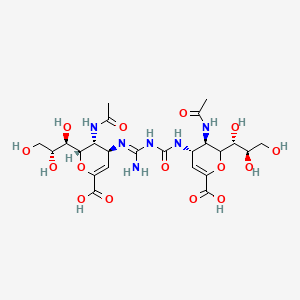
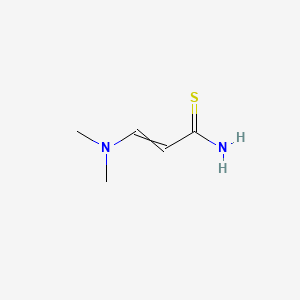

![4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-8-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine](/img/structure/B13838969.png)
